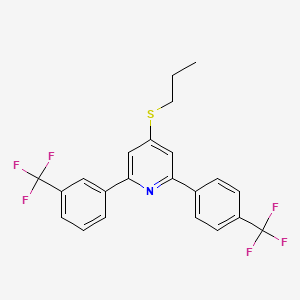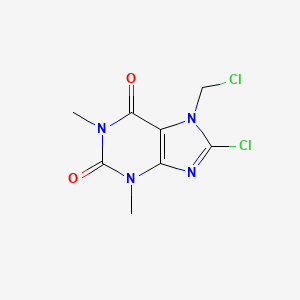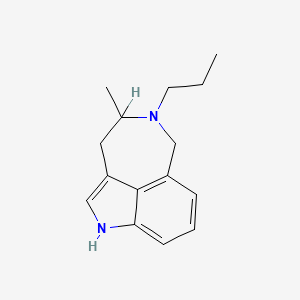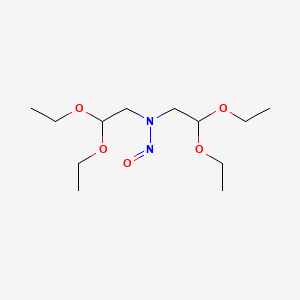![molecular formula C20H24N4O8 B12803108 (2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-63-5](/img/structure/B12803108.png)
(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homophenylalanyl Uracil Polyoxin C is a peptidyl nucleoside antibiotic known for its potent antifungal properties. It belongs to the polyoxin family, which are naturally occurring compounds isolated from the bacterium Streptomyces cacaoi. These compounds are notable for their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Homophenylalanyl Uracil Polyoxin C involves multiple steps, starting from basic building blocks such as uracil and amino acids. One common method includes the regio- and stereo-selective palladium-mediated substitution reaction of an α-amino substituted unsaturated lactone with bis-silylated uracil . This reaction is enhanced by the presence of trimethylsilyl chloride, which increases the reactivity of the lactone.
Industrial Production Methods: Industrial production of Homophenylalanyl Uracil Polyoxin C typically involves fermentation processes using genetically modified strains of Streptomyces cacaoi. These strains are optimized to produce high yields of the compound, which is then extracted and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Homophenylalanyl Uracil Polyoxin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the uracil moiety, affecting its biological activity.
Reduction: Reduction reactions can alter the peptidyl side chain, potentially enhancing its antifungal properties.
Substitution: Substitution reactions, particularly electrophilic amination, are crucial in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aminating agents and palladium catalysts are frequently employed.
Major Products: The major products formed from these reactions include various analogs of Homophenylalanyl Uracil Polyoxin C, which may exhibit different levels of antifungal activity .
Scientific Research Applications
Homophenylalanyl Uracil Polyoxin C has a wide range of applications in scientific research:
Mechanism of Action
Homophenylalanyl Uracil Polyoxin C exerts its effects by competitively inhibiting chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls. By binding to the active site of the enzyme, the compound prevents the formation of chitin, leading to osmotic sensitivity, abnormal morphology, and growth arrest in fungal cells . This mechanism targets the fungal cell wall, making it highly selective and effective against a broad range of fungal pathogens .
Comparison with Similar Compounds
- Polyoxin A
- Polyoxin B
- Nikkomycin Z
- Polyoxin D
Comparison: Homophenylalanyl Uracil Polyoxin C is unique due to its specific structure, which includes a homophenylalanyl moiety linked to uracil. This structure enhances its binding affinity to chitin synthase compared to other polyoxins and nikkomycins . Additionally, its synthetic analogs have been shown to possess improved pharmacokinetic properties, making it a promising candidate for further development .
Properties
CAS No. |
86632-63-5 |
|---|---|
Molecular Formula |
C20H24N4O8 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H24N4O8/c21-11(7-6-10-4-2-1-3-5-10)17(28)23-13(19(29)30)16-14(26)15(27)18(32-16)24-9-8-12(25)22-20(24)31/h1-5,8-9,11,13-16,18,26-27H,6-7,21H2,(H,23,28)(H,29,30)(H,22,25,31)/t11-,13-,14-,15+,16?,18+/m0/s1 |
InChI Key |
FWULGZCNSAPFQW-LBHIJZLDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


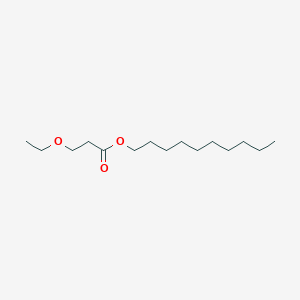
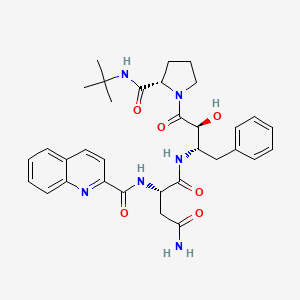
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
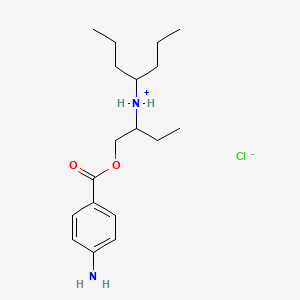


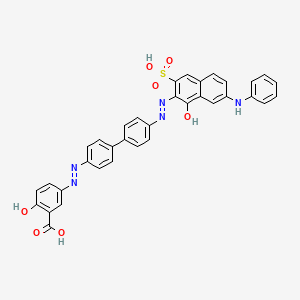
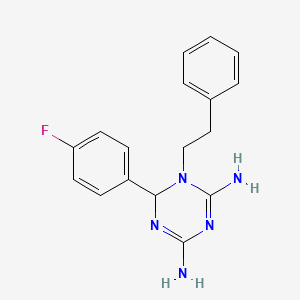
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
